(5S)-1,5-dibenzyl-3-cyclohexylidenepyrrolidin-2-one
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Overview
Description
(5S)-1,5-dibenzyl-3-cyclohexylidenepyrrolidin-2-one: is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring substituted with benzyl and cyclohexylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-1,5-dibenzyl-3-cyclohexylidenepyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: (5S)-1,5-dibenzyl-3-cyclohexylidenepyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and various catalysts depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (5S)-1,5-dibenzyl-3-cyclohexylidenepyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties can enhance the performance of industrial products.
Mechanism of Action
The mechanism of action of (5S)-1,5-dibenzyl-3-cyclohexylidenepyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.
Comparison with Similar Compounds
(3S,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol: This compound shares structural similarities with (5S)-1,5-dibenzyl-3-cyclohexylidenepyrrolidin-2-one, particularly in the presence of phenyl groups.
(5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium: Another structurally related compound used as an intermediate in the synthesis of β-lactamase inhibitors.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both benzyl and cyclohexylidene groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
823785-84-8 |
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Molecular Formula |
C24H27NO |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(5S)-1,5-dibenzyl-3-cyclohexylidenepyrrolidin-2-one |
InChI |
InChI=1S/C24H27NO/c26-24-23(21-14-8-3-9-15-21)17-22(16-19-10-4-1-5-11-19)25(24)18-20-12-6-2-7-13-20/h1-2,4-7,10-13,22H,3,8-9,14-18H2/t22-/m0/s1 |
InChI Key |
ZBKBRKHETZHVQZ-QFIPXVFZSA-N |
Isomeric SMILES |
C1CCC(=C2C[C@@H](N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)CC1 |
Canonical SMILES |
C1CCC(=C2CC(N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)CC1 |
Origin of Product |
United States |
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